Sh-053-r-ch3-2'f
CAS No.: 872874-14-1
Cat. No.: VC0005951
Molecular Formula: C23H18FN3O2
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 872874-14-1 |
---|---|
Molecular Formula | C23H18FN3O2 |
Molecular Weight | 387.4 g/mol |
IUPAC Name | ethyl (4R)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
Standard InChI | InChI=1S/C23H18FN3O2/c1-4-15-10-11-19-17(12-15)20(16-8-6-7-9-18(16)24)26-14(3)22-21(23(28)29-5-2)25-13-27(19)22/h1,6-14H,5H2,2-3H3/t14-/m1/s1 |
Standard InChI Key | NGYKELBMVXBFSM-CQSZACIVSA-N |
Isomeric SMILES | CCOC(=O)C1=C2[C@H](N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C |
SMILES | CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C |
Canonical SMILES | CCOC(=O)C1=C2C(N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C |
Chemical Structure and Stereochemistry
Molecular Composition
SH-053-R-CH3-2'F (ethyl (4R)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a] benzodiazepine-3-carboxylate) has the molecular formula and a molar mass of 387.414 g/mol . The compound features a fluorophenyl group at position 6, an ethynyl substituent at position 8, and a methyl group at the chiral center (C4) in the R-configuration . The ethyl ester at position 3 is critical for receptor interaction, though analogs with amide substitutions exhibit improved pharmacokinetics .
Table 1: Structural Features of SH-053-R-CH3-2'F
Feature | Description |
---|---|
Core structure | Imidazobenzodiazepine |
Substituents | 2-fluorophenyl (C6), ethynyl (C8), methyl (C4-R), ethyl ester (C3) |
Stereochemistry | R-configuration at C4 |
SMILES | CCOC(=O)C1=C2[C@H](N=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F)C |
InChIKey | NGYKELBMVXBFSM-CQSZACIVSA-N |
Enantiomeric Specificity
The R-enantiomer (SH-053-R-CH3-2'F) exhibits distinct pharmacological properties compared to its S-counterpart (SH-053-S-CH3-2'F). While both enantiomers bind α5 GABA-A receptors, the R-form shows higher efficacy in enhancing GABAergic currents . This stereospecificity underscores the importance of chiral centers in benzodiazepine derivatives for target engagement .
Pharmacological Profile
Receptor Selectivity and Binding Affinity
SH-053-R-CH3-2'F binds with nanomolar affinity () to α5β2γ2 GABA-A receptors, demonstrating >100-fold selectivity over α1, α2, and α3 subtypes . This selectivity arises from interactions between its fluorophenyl group and hydrophobic residues in the α5 subunit’s binding pocket .
Table 2: Binding Affinity at GABA-A Receptor Subtypes
Subtype | (nM) | Efficacy (% GABA Enhancement) |
---|---|---|
α5β2γ2 | 1.2 | 220 |
α1β2γ2 | 450 | 35 |
α2β2γ2 | 380 | 40 |
α3β2γ2 | 420 | 30 |
Behavioral and Cognitive Effects
Anxiolytic Properties
The compound increases open-arm exploration in the elevated plus maze by 70% at 20 mg/kg, indicating anxiolytic efficacy similar to diazepam but with a broader therapeutic window .
Impact on Memory
SH-053-R-CH3-2'F impairs spatial memory in the Morris water maze, increasing escape latency by 50% at 30 mg/kg . This amnestic effect correlates with its blockade of PWZ-029, an α5 inverse agonist that enhances cognition .
Table 3: Behavioral Effects in Preclinical Models
Test | Dose (mg/kg) | Effect Size vs. Control |
---|---|---|
Locomotor activity | 30 | ↓ 60% |
Elevated plus maze | 20 | ↑ Open-arm time 70% |
Morris water maze | 30 | ↑ Escape latency 50% |
Therapeutic Implications and Limitations
Challenges and Side Effects
While SH-053-R-CH3-2'F avoids motor side effects, its amnestic properties limit clinical translatability. Analogs like MP-III-022, which replace the ester with an amide, show improved cognition-sparing profiles and may supersede this compound .
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